molecular formula C13H10BrN B1273018 3-bromo-9-methyl-9H-carbazole CAS No. 91828-08-9

3-bromo-9-methyl-9H-carbazole

Cat. No.: B1273018
CAS No.: 91828-08-9
M. Wt: 260.13 g/mol
InChI Key: HQENVGAILUHBND-UHFFFAOYSA-N
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Description

3-Bromo-9-methyl-9H-carbazole is a chemical compound with the molecular formula C13H10BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

3-Bromo-9-methyl-9H-carbazole is a biochemical used in proteomics research . It is an aryl hydrocarbon receptor agonist . The aryl hydrocarbon receptor (AhR) is a protein that regulates the expression of several genes involved in cell growth and differentiation, and immune response.

Mode of Action

As an AhR agonist, this compound binds to the AhR, activating it. The activated AhR then translocates to the nucleus, where it binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This can result in the metabolism and detoxification of harmful substances, or in some cases, the bioactivation of procarcinogens .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity (LogP = 4.09400 ) suggests that it may readily cross biological membranes, potentially influencing its distribution and bioavailability .

Result of Action

The activation of AhR by this compound can lead to various cellular responses, depending on the cell type and the specific genes that are induced. These responses can include changes in cell growth and differentiation, immune response, and xenobiotic metabolism .

Action Environment

Environmental factors can influence the action of this compound. For example, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability may be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9-methyl-9H-carbazole typically involves the bromination of 9-methyl-9H-carbazole. One common method is the reaction of 9-methyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can lead to the formation of 9-methyl-9H-carbazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted carbazole derivatives with various functional groups.
  • Oxidized carbazole compounds with different oxidation states.
  • Reduced carbazole derivatives.

Scientific Research Applications

3-Bromo-9-methyl-9H-carbazole has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-9-methyl-9H-carbazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

3-bromo-9-methylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQENVGAILUHBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369558
Record name 3-bromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91828-08-9
Record name 3-bromo-9-methyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-9-methyl-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1b (2.5 g, 13.8 mmol) in dichloromethane (80 mL) was added NBS (2.4 g, 13.8 mmol) portion-wise in an ice-water bath. After complete addition, the solution mixture was warmed to room temperature and stirred overnight. The resulting solution was washed with water and brine. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed. The residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:10) as eluent to afford 2b (2.11 g) in 59% yield. 1H NMR (400 MHz, CDCl3) δ 8.19 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.54 (dd, J=8.8 Hz, J=2.0 Hz, 1H), 7.50 (td, J=8.0 Hz, J=1.2 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 7.27-7.22 (m, 2H), 3.82 (s, 3H).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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